4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound belonging to the class of oxazole derivatives. It features a unique structure characterized by a benzylidene moiety with a nitro group and two ethoxy groups attached to the aromatic ring. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry.
The molecular formula of 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is , and it has a molecular weight of approximately 344.36 g/mol. The compound's structure contributes to its chemical reactivity and biological properties, making it a subject of interest in research.
Research indicates that compounds similar to 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one exhibit a range of biological activities. These include:
The synthesis of 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves a multi-step process:
This process can be conducted under mild conditions, making it suitable for green chemistry applications.
The unique properties of 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one allow for several applications:
Interaction studies involving 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one focus on its mechanism of action at the molecular level. These studies often involve:
Several compounds share structural similarities with 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one. Here are some examples:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 4-(4-Nitrobenzylidene)-2-phenyloxazole | Lacks ethoxy groups | Simpler structure; less steric hindrance |
| 4-(4-Aminobenzylidene)-2-phenyloxazole | Contains an amino group instead of nitro | Potentially different biological activity due to amino group |
| 3-(3-Nitrophenyl)oxazolone | Different substituent on oxazolone ring | Variation in reactivity and biological activity |
| 2-(2-Nitrophenyl)oxazole | Different positioning of nitro group | May exhibit different interaction profiles |
The uniqueness of 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one lies in its combination of both ethoxy groups and a nitro-substituted benzylidene moiety, which may enhance its lipophilicity and biological activity compared to similar compounds. This structural complexity opens avenues for diverse applications in medicinal chemistry and material science.
The synthesis of 4-(4,5-Diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one follows the classical Erlenmeyer-Plöchl azlactone synthesis mechanism, which involves the cyclocondensation of hippuric acid with 4,5-diethoxy-2-nitrobenzaldehyde [1] [2]. The reaction proceeds through a multi-step mechanism beginning with the formation of an intermediate oxazolone ring through intramolecular cyclization of N-acyl glycine derivatives [3] [1].
The initial phase involves the dehydration of hippuric acid in the presence of acetic anhydride to form 2-phenyl-oxazol-5(4H)-one [1] [2]. This intermediate possesses two acidic protons at the 4-position, which undergo aldol-type condensation with the aldehyde component [3] [2]. The reaction follows a Perkin condensation pathway, where the enolate anion of the oxazolone attacks the carbonyl carbon of 4,5-diethoxy-2-nitrobenzaldehyde [4] [2].
The mechanistic pathway involves protonation of the oxazolone ring followed by nucleophilic attack on the aldehyde carbonyl group [3] [4]. Subsequent elimination of water leads to the formation of the final benzylidene oxazolone product with the characteristic exocyclic double bond [3] [1]. The stereochemistry of the reaction typically favors the Z-isomer due to thermodynamic stability considerations, with the Z-configuration being stabilized by approximately 2.32 kilocalories per mole compared to the E-isomer [5].
Traditional synthetic approaches employ various solvent systems to optimize reaction conditions and product yields [6] [7]. Classical protocols utilize polar protic solvents such as ethanol or methanol in combination with acetic anhydride as both solvent and dehydrating agent [6]. These conditions typically require elevated temperatures and extended reaction times ranging from 2 to 8 hours [6] [9].
Optimization studies have demonstrated that solvent selection significantly influences both reaction rate and stereoselectivity [7]. Non-polar solvents such as toluene and chloroform minimize racemization and side reactions, while oxygenated solvents like dioxane can facilitate unwanted proton abstraction processes [7]. Temperature optimization reveals that reactions conducted at 55-60 degrees Celsius provide optimal balance between reaction rate and product quality [6] [10].
The following table summarizes traditional solvent-based optimization parameters:
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Ethanol/Acetic Anhydride | 60-80 | 2-4 | 70-85 | Z-selective |
| Methanol/Acetic Anhydride | 55-70 | 3-6 | 65-80 | Z-selective |
| Toluene/Acetic Anhydride | 80-110 | 4-8 | 75-90 | High Z-selectivity |
| Dioxane/Acetic Anhydride | 70-90 | 2-5 | 60-75 | Moderate selectivity |
Catalyst incorporation has been investigated to enhance reaction efficiency [6] [11]. Palladium(II) acetate demonstrates excellent catalytic activity, providing yields up to 84% under optimized conditions [11] [6]. Alternative catalysts including dodecatungstophosphoric acid, samarium, and ruthenium(III) chloride have shown varying degrees of effectiveness, with reaction times reduced to 1.5-8 minutes under microwave irradiation [6].
Triethylammonium hydrogen sulfate ionic liquid represents a significant advancement in environmentally benign oxazolone synthesis [5] [12]. This ionic liquid system eliminates the requirement for toxic acetic anhydride while providing both catalytic activity and medium engineering capabilities [5]. The [Et₃NH][HSO₄] system demonstrates remarkable efficiency in promoting the condensation reaction between hippuric acid and aromatic aldehydes [5] [12].
The ionic liquid-mediated process achieves exceptional yields ranging from 94-97% with high stereoselectivity favoring Z-azlactone formation [5]. The reaction mechanism involves the ionic liquid facilitating both the cyclization of hippuric acid and the subsequent aldol condensation with the aldehyde component [5] [12]. The hydrogen sulfate anion acts as a mild Brønsted acid catalyst, promoting the initial dehydration step, while the triethylammonium cation provides the appropriate ionic environment for the condensation reaction [5] [12].
Temperature optimization studies reveal that ionic liquid-mediated synthesis proceeds efficiently at ambient temperatures, eliminating the need for external heating [5]. This represents a significant improvement over traditional thermal methods that require temperatures of 60-80 degrees Celsius [5] [6]. The ionic liquid system also demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic aldehyde component [5].
The environmental advantages of [Et₃NH][HSO₄] systems include reduced waste generation, elimination of volatile organic solvents, and recyclability of the ionic liquid medium [5] [12]. Recovery and reuse studies indicate that the ionic liquid maintains catalytic activity over multiple reaction cycles without significant degradation [5] [13].
Mechanochemical synthesis represents a revolutionary approach to oxazolone formation, utilizing mechanical energy to drive chemical transformations in the absence of solvents [14] [9]. Ball milling techniques have been successfully applied to the synthesis of azlactone derivatives, providing rapid access to products under ambient conditions [15] [9].
The mechanochemical approach involves grinding hippuric acid, aromatic aldehydes, and sodium acetate in the presence of catalytic amounts of acetic anhydride using a porcelain mortar or ball mill [9]. This solvent-free methodology achieves excellent yields ranging from 82-97% with significantly reduced reaction times compared to conventional solution-phase techniques [9].
Optimization of mechanochemical parameters reveals critical dependencies on grinding frequency, milling time, and ball material selection [16] [17]. Steel balls provide optimal energy transfer for oxazolone formation, while ceramic balls offer reduced contamination risks [18] [17]. Grinding frequencies of 20-30 Hz for 5-60 minutes typically provide complete conversion to the desired products [17] [9].
The mechanochemical process offers several advantages including elimination of organic solvents, reduced energy consumption, and simplified work-up procedures [9] [18]. Atom economy calculations demonstrate superior efficiency compared to traditional methods, with mechanochemical approaches achieving 85-95% atom utilization [9]. The process also demonstrates excellent scalability potential for industrial applications [18] [16].
Comparative yield data for mechanochemical versus conventional synthesis:
| Substrate | Mechanochemical Yield (%) | Conventional Yield (%) | Reaction Time Ratio |
|---|---|---|---|
| 4-Methoxybenzaldehyde | 95 | 78 | 1:12 |
| 4-Chlorobenzaldehyde | 92 | 73 | 1:10 |
| 4-Nitrobenzaldehyde | 89 | 75 | 1:15 |
| 2-Furylaldehyde | 93 | 70 | 1:8 |
The synthesis of 4,5-diethoxy-2-nitrobenzaldehyde requires careful sequential functionalization of the benzene ring to introduce ethoxy groups and nitro substituents in the correct positions [19] [20]. The most efficient synthetic route begins with 3,4-diethoxybenzoic acid as the starting material, which undergoes controlled nitration followed by reduction to the corresponding aldehyde [19] [21].
Nitration of 3,4-diethoxybenzoic acid employs a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions [19] [22]. The reaction is typically conducted at 0-10 degrees Celsius using 20% nitric acid in an ice bath to prevent over-nitration and degradation of the ethoxy substituents [19] [22]. The nitration process selectively introduces the nitro group at the 2-position due to the directing effects of the electron-donating ethoxy groups [22] [23].
Following nitration, the carboxylic acid function requires conversion to the corresponding aldehyde through controlled reduction protocols [21] [24]. The Etard process utilizing chromyl chloride in carbon tetrachloride provides selective oxidation of the methyl derivative to the aldehyde oxidation state [24]. Alternative approaches employ manganese dioxide or potassium permanganate under carefully controlled conditions to achieve the desired transformation [25] [21].
Temperature control during nitration is critical for product selectivity and yield optimization [22] [26]. Reactions conducted below 15 degrees Celsius favor the desired 2-nitro isomer, while higher temperatures lead to formation of multiple nitration products [22] [26]. The use of acetic acid derivatives as nitrating agents can improve regioselectivity, although yields may be reduced compared to mineral acid systems [27] [22].
Hippuric acid synthesis and functionalization represents a crucial component in oxazolone preparation, as this N-benzoyl glycine derivative serves as the key starting material for subsequent condensation reactions [28] [29]. The classical preparation involves the Schotten-Baumann reaction between glycine and benzoyl chloride under basic conditions [29] [30].
The acylation reaction typically employs sodium hydroxide or potassium carbonate as base in aqueous or aqueous-organic solvent systems [29] [30]. Temperature control during acylation is essential to prevent hydrolysis of the acid chloride and ensure complete conversion of glycine to the desired N-benzoyl derivative [29]. Reaction temperatures are typically maintained at 0-25 degrees Celsius to optimize product formation while minimizing side reactions [30] [29].
Alternative functionalization routes involve direct coupling of benzoic acid with glycine using activating agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride [31]. This approach provides one-pot access to N-acyl amino acids under mild aqueous conditions, eliminating the need for acid chloride intermediates [31]. Yields of 71-79% are typically achieved for aromatic N-acyl amino acids using this methodology [31].
Purification protocols for hippuric acid involve recrystallization from hot water or ethanol to remove unreacted starting materials and side products [29] [30]. The crystalline product typically melts at 187 degrees Celsius and demonstrates good thermal stability up to 240 degrees Celsius [29]. Quality control measures include melting point determination, infrared spectroscopy verification of the amide carbonyl stretch, and nuclear magnetic resonance confirmation of the benzoyl and glycine components [29] [30].
The nuclear magnetic resonance spectroscopic characterization of 4-(4,5-diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one reveals distinctive spectral patterns consistent with the oxazolone structural framework [1]. Based on comparative analysis with structurally related compounds, the ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that reflect the unique electronic environment of this heterocyclic system.
The benzylidene proton, representing the exocyclic methine linkage between the aromatic ring and the oxazolone core, typically appears as a singlet in the range of δ 7.90-8.20 parts per million [1] [2]. This downfield chemical shift reflects the electron-withdrawing influence of both the nitro substituent and the oxazolone ring system. The diethoxy substituents manifest as characteristic patterns, with the methylene protons of the ethoxy groups appearing as quartets around δ 4.10-4.30 parts per million, while the corresponding methyl groups yield triplets at δ 1.35-1.45 parts per million [1] [3].
The aromatic region displays a complex multipicity pattern spanning δ 7.20-8.50 parts per million, reflecting the substitution pattern of the benzylidene ring and the phenyl substituent at the 2-position of the oxazolone [1]. The nitro group significantly influences the electronic distribution, causing substantial deshielding of the adjacent aromatic protons, which appear characteristically downfield at δ 8.30-8.50 parts per million [1] [2].
| Parameter | Chemical Shift Range (δ ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzylidene proton | 7.90-8.20 | Singlet | 1H |
| Ethoxy methylene | 4.10-4.30 | Quartet | 4H |
| Ethoxy methyl | 1.35-1.45 | Triplet | 6H |
| Aromatic protons | 7.20-8.50 | Multiplet | 7H |
| Nitro-adjacent protons | 8.30-8.50 | Doublet/Multiplet | 1-2H |
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through characteristic carbon chemical shifts [3] [4]. The carbonyl carbon of the oxazolone ring resonates at approximately δ 165-170 parts per million, reflecting the electron-deficient nature of this position [1] [3]. The quaternary carbon bearing the benzylidene substituent appears around δ 135-140 parts per million, while the aromatic carbons display the expected range of δ 110-150 parts per million [1] [3].
The ethoxy substituents contribute distinct resonances, with the methylene carbons appearing at δ 65-70 parts per million and the methyl carbons at δ 14-16 parts per million [1] [3]. The presence of the nitro group creates a characteristic pattern of carbon chemical shifts, particularly affecting the ipso and ortho positions, which resonate at δ 145-150 parts per million and δ 125-130 parts per million, respectively [1] [2].
The infrared spectroscopic analysis of 4-(4,5-diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one reveals characteristic vibrational frequencies that confirm the structural features and functional group assignments [5] [2] [6]. The most diagnostic absorption band appears at 1790-1796 cm⁻¹, corresponding to the carbonyl stretching vibration of the oxazolone ring [2] [7]. This frequency reflects the enhanced electrophilic character of the carbonyl group due to the electron-withdrawing effects of the adjacent nitrogen and the conjugated system.
The carbon-nitrogen double bond stretching vibration manifests at 1645-1652 cm⁻¹, characteristic of the imine functionality within the oxazolone framework [2] [8]. The aromatic carbon-carbon stretching vibrations appear in the range of 1590-1600 cm⁻¹, consistent with the presence of substituted benzene rings [2] [8].
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Oxazolone C=O | 1790-1796 | ν(C=O) stretch | Strong |
| C=N imine | 1645-1652 | ν(C=N) stretch | Medium-Strong |
| Aromatic C=C | 1590-1600 | ν(C=C) stretch | Medium |
| Nitro symmetric | 1520-1530 | νs(NO₂) stretch | Strong |
| Nitro asymmetric | 1340-1350 | νas(NO₂) stretch | Strong |
| Ethoxy C-O | 1250-1280 | ν(C-O) stretch | Medium |
The nitro functional group contributes two intense absorption bands characteristic of the symmetric and asymmetric stretching vibrations at 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively [5] [2]. These frequencies confirm the presence and electronic environment of the nitro substituent, which significantly influences the overall molecular properties.
The ethoxy substituents manifest through carbon-oxygen stretching vibrations in the region of 1250-1280 cm⁻¹ [2] [9]. The carbon-hydrogen stretching vibrations of the ethyl groups appear as multiple bands in the 2800-3000 cm⁻¹ region, while the aromatic carbon-hydrogen stretches contribute to absorptions above 3000 cm⁻¹ [9].
Out-of-plane bending vibrations of the aromatic rings generate characteristic fingerprint absorptions in the 800-900 cm⁻¹ region, providing additional confirmation of the substitution patterns [2] [9]. The overall infrared spectrum demonstrates the complex interplay of vibrational modes arising from the conjugated heterocyclic system and its substituents.
The crystallographic characterization of 4-(4,5-diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one presents several analytical challenges that are characteristic of substituted oxazolone derivatives [10] [11] [12]. The primary difficulty stems from the tendency of these compounds to exhibit crystallographic disorder, particularly involving the ethoxy substituents and the orientation of the nitrobenzylidene moiety [13] [14].
Disorder phenomena in oxazolone crystals typically manifest as positional disorder of flexible substituents, orientational disorder of aromatic rings, and conformational disorder of the heterocyclic core [11] [13]. The diethoxy substituents are particularly prone to conformational flexibility, leading to multiple occupied positions for the ethyl chains [13] [14]. This disorder significantly complicates the refinement process and requires sophisticated crystallographic modeling approaches.
| Challenge Type | Description | Impact on Analysis | Mitigation Strategy |
|---|---|---|---|
| Positional disorder | Multiple sites for ethoxy groups | Poor electron density maps | Split-atom modeling |
| Orientational disorder | Aromatic ring rotation | Anisotropic displacement | Rigid body constraints |
| Twinning | Multiple crystal domains | Overlapping reflections | Twin law determination |
| Weak diffraction | Large unit cell dimensions | Low data quality | Synchrotron radiation |
| Temperature effects | Thermal motion | High displacement parameters | Low temperature collection |
The molecular packing in oxazolone crystals frequently adopts herringbone arrangements that maximize π-π stacking interactions between aromatic systems [11] [12]. However, the bulk of the diethoxy substituents and the nitro group can disrupt optimal packing, leading to larger unit cells and reduced crystal symmetry [10] [11]. This results in weaker diffraction patterns and challenges in obtaining high-quality crystallographic data.
Temperature-dependent effects present additional complications, as the degree of disorder often varies significantly with temperature [13] [14]. Lower temperatures generally reduce thermal motion and may help resolve disorder, but can also lead to phase transitions or changes in the disorder model [13]. The optimal data collection temperature must be carefully determined through systematic studies.
The crystallographic analysis of 4-(4,5-diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one must account for potential tautomeric equilibria that can significantly influence the observed crystal structure [15] [16] [17]. Oxazolone derivatives exhibit keto-enol tautomerism, although the keto form typically predominates in the solid state [15] [16].
The tautomeric equilibrium involves the migration of a proton between the methylene carbon adjacent to the carbonyl group and the oxygen atom, creating either the keto or enol forms [15] [16]. The relative stability of these tautomers depends on multiple factors including electronic effects of substituents, crystal packing forces, and intermolecular hydrogen bonding patterns [15] [18] [16].
| Tautomeric Form | Relative Stability | Crystal Packing | Hydrogen Bonding |
|---|---|---|---|
| Keto (4H-oxazol-5-one) | Major (>95%) | Herringbone packing | C-H···O interactions |
| Enol (5-hydroxyoxazole) | Minor (<5%) | Chain structures | O-H···N interactions |
| Zwitterionic | Rare | Ionic packing | N⁺-H···O⁻ bridges |
Computational studies indicate that the keto tautomer remains thermodynamically favored in 4-(4,5-diethoxy-2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, with the enol form being higher in energy by approximately 15-20 kilojoules per mole [15] [16]. The electron-withdrawing nitro group further stabilizes the keto form by reducing electron density at the carbonyl carbon.
Crystal packing analysis reveals that the predominant keto tautomer engages in weak carbon-hydrogen to oxygen hydrogen bonding interactions that stabilize the crystal structure [12] [13]. The nitro group can participate in additional intermolecular interactions, including nitro-aromatic contacts and dipole-dipole interactions [11] [12].